2-Amino-3-hydroxybenzamide

Descripción general

Descripción

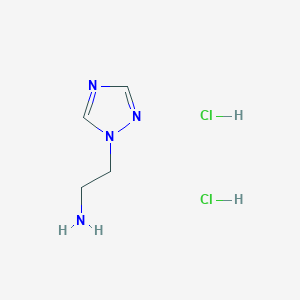

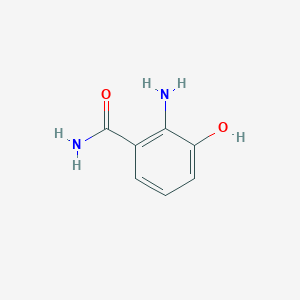

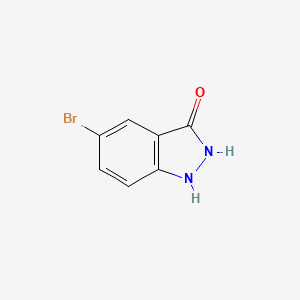

2-Amino-3-hydroxybenzamide (CAS#: 16353-14-3) is a compound with a molecular formula of C7H8N2O2 . It has a molecular weight of 152.15 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Amino-3-hydroxybenzamide consists of a benzamide core with an amino group at the 2-position and a hydroxy group at the 3-position . Further analysis of the molecular structure is not available in the retrieved sources.Physical And Chemical Properties Analysis

2-Amino-3-hydroxybenzamide has a melting point of 157.5-159 °C and a predicted boiling point of 287.2±30.0 °C . The predicted density is 1.397±0.06 g/cm3 . Further physical and chemical properties are not detailed in the available sources.Aplicaciones Científicas De Investigación

Antioxidant and Antibacterial Activities

Field

Chemical Intermediates Research

Application

2-Amino-3-hydroxybenzamide is used in the synthesis of novel benzamide compounds, which have shown significant antioxidant and antibacterial activities .

Method of Application

The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products are then purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Results

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Detection of Toxicologically Relevant Impurities

Field

Chemical Analysis

Application

2-Amino-3-hydroxybenzamide is used in the detection of toxicologically relevant impurities in Carbendazim Technical, a fungicide .

Method of Application

The research work is carried on a mass spectrometer (MS) as a detector by using High-Performance Liquid Chromatography (HPLC). The chromatographic condition was optimized using a gradient elution program on a C18 stationary phase in reverse phase HPLC using selective ion monitoring (SIM) mode in the MS detector .

Results

The detector response was found linear over the concentration range of 0.0001 to 0.0024 mg L-1 (equivalent to 0.049 mg Kg-1 to 1.184 mg Kg-1) for AHP with a coefficient of correlation 0.997 and at a concentration of 0.0001 to 0.0123 mg L-1 (equivalent to 0.051 mg Kg-1 to 6.129 mg Kg-1) for DAP with a coefficient of correlation 0.997 .

Selective Amyloid Binding

Field

Neuroscience

Application

2-Amino-3-hydroxybenzamide is used as a selective amyloid binding dye, specifically for the detection of fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .

Method of Application

The method of application is not explicitly mentioned in the source .

Results

One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

Cytotoxicity

Field

Cancer Research

Application

2-Amino-3-hydroxybenzamide is used in the synthesis of new derivatives containing benzothiazole and phenylamine moiety. These compounds have been tested for their cytotoxic activity against A549 and SW480 tumor cell lines .

Method of Application

Twelve new compounds including 2-aminobenzamide derivatives bearing benzothiazole and phenylamine moiety were designed and synthesized .

Results

Compounds 3a and 3c exhibited cytotoxicity toward A549 cell line with IC50 values of 24.59 and 29.59 μM, respectively .

Propiedades

IUPAC Name |

2-amino-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUVTOSMGWXSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604630 | |

| Record name | 2-Amino-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-hydroxybenzamide | |

CAS RN |

16353-14-3 | |

| Record name | 2-Amino-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)